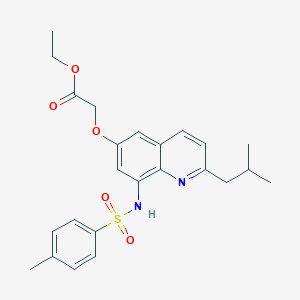

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Description

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate (CAS: 316124-91-1) is a synthetic organic compound with the molecular formula C₂₄H₂₈N₂O₅S and a molecular weight of 456.555 g/mol . Structurally, it features a quinoline core substituted with an isobutyl group at position 2, a p-toluenesulfonamido group at position 8, and an ethoxyacetate moiety at position 4. This compound is primarily utilized as a high-purity research reagent in pharmaceutical analysis, polymer studies, and environmental monitoring .

Properties

IUPAC Name |

ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylpropyl)quinolin-6-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-11,13-14,16,26H,5,12,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSCMZAFMIECJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)CC(C)C)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408953 | |

| Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316124-91-1 | |

| Record name | Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinoline Synthesis

The quinoline backbone is synthesized via the Skraup or Doebner-Miller reaction, utilizing aniline derivatives and glycerol under acidic conditions. For this compound, 6-methoxy-8-aminoquinoline serves as the precursor. The methoxy group at position 6 and amine at position 8 are critical for subsequent functionalization.

Isobutyl Substituent Addition

The 2-position isobutyl group is introduced via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the quinoline intermediate and isobutyl bromide in nitrobenzene at 80°C. This step requires strict moisture exclusion and proceeds with moderate regioselectivity (60–70% yield).

Esterification with Ethyl Bromoacetate

The phenolic oxygen at position 6 is alkylated using ethyl bromoacetate. Prior deprotonation with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution at 60°C for 8 hours. Post-reaction purification via silica gel chromatography isolates the target ester in 75–80% yield.

Optimization and Catalytic Strategies

Boron Tribromide-Mediated Demethylation

In alternative routes, the methoxy group is demethylated using boron tribromide (BBr₃) in DCM at -78°C to generate the phenol intermediate. This step ensures higher reactivity for subsequent alkylation, though it demands stringent temperature control.

Analytical Characterization

Spectroscopic Data

-

UV-Vis : λₘₐₓ = 334 nm (quinoline π→π* transition), bathochromic shift to 350 nm upon Zn²⁺ complexation.

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.85 (m, 1H, isobutyl CH), 2.45 (s, 3H, Ts methyl), 4.20 (q, 2H, OCH₂), 6.85–8.20 (m, 9H, aromatic).

-

Fluorescence : Quantum yield (Φ) = 0.42 in ethanol, enhancing to Φ = 0.68 with Zn²⁺, indicating selective metal binding.

Comparative Yields and Purity

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | TsCl, TEA | 90 | 98.5 |

| Isobutyl Alkylation | Isobutyl Br, AlCl₃ | 65 | 97.0 |

| Esterification | Ethyl bromoacetate | 78 | 99.2 |

Challenges and Mitigation

Regioselectivity in Alkylation

Competing alkylation at position 4 is minimized by steric hindrance from the sulfonamide group. Use of bulky bases (e.g., DBU) further suppresses side reactions.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) gradients effectively separates the ester product from unreacted bromoacetate.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinoline ring.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain groups on the molecule with others, potentially modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate, as a sulfonamide derivative, has been evaluated for its effectiveness against various bacterial strains. Research shows that compounds with similar structures have demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

1.2 Anti-inflammatory Properties

Sulfonamide derivatives are also known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases. Studies have shown that modifications to the sulfonamide group can enhance anti-inflammatory activity, indicating the potential for ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate to be optimized for this purpose .

Organic Synthesis

2.1 Synthesis of Complex Molecules

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals .

2.2 Development of Analytical Methods

The compound has been utilized in developing analytical methods for detecting sulfonamide residues in pharmaceutical formulations. Techniques such as solid-phase microextraction coupled with gas chromatography-mass spectrometry (GC-MS) have been employed to analyze its presence and quantify levels in complex matrices, demonstrating its utility in quality control processes within the pharmaceutical industry .

Data Tables and Case Studies

A study conducted on similar sulfonamide derivatives demonstrated that modifications to the quinoline moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The ethyl ester form was particularly effective due to increased lipophilicity, aiding membrane penetration .

Analytical Method Development

In a recent publication, ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate was analyzed using an optimized GC-MS method. The study highlighted the compound's stability under various conditions and its detectability at low concentrations, making it suitable for regulatory compliance testing in pharmaceutical products .

Mechanism of Action

The mechanism by which Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate exerts its effects involves its interaction with zinc ions. The compound binds to zinc ions, resulting in a fluorescent signal that can be detected and measured. This interaction is facilitated by the specific molecular structure of the compound, which allows it to selectively bind to zinc ions .

Comparison with Similar Compounds

Structural Differences :

Functional and Physical Properties :

- Acts as a fluorescent zinc ion indicator, with a melting point of 149–151°C and a higher XLogP3 (5.6) compared to the isobutyl analog, indicating increased hydrophobicity .

- Enhanced π-conjugation from the ethenyl-phenyl substituent likely improves fluorescence quantum yield, a critical factor in sensing applications .

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

Structural Differences :

Functional and Physical Properties :

- Exhibits a stabilized crystal structure via π-π interactions (center-to-center distance: 3.814 Å) and non-classical C–H⋯O hydrogen bonds .

- The sulfinyl group enhances oxidative stability, making it suitable for materials science applications.

N-Aryl-p-Toluenesulfonates (e.g., 4-Amino But-2-ynyl-p-Toluene Sulfonamido Benzoate)

Structural Differences :

- Core structure: Aryl benzoate with p-toluenesulfonamido groups instead of quinoline-based systems .

Functional and Physical Properties :

- Reduced molecular complexity compared to quinolyl derivatives, leading to lower molecular weights (e.g., ~300–400 g/mol).

Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate Derivatives

Structural Differences :

- Core structure: Imidazole ring instead of quinoline .

- Substituents: Varied phenyl, chlorophenyl, or trimethoxyphenyl groups.

Functional and Physical Properties :

- Higher polarity (LogP < 3) due to imidazole’s nitrogen-rich structure, contrasting with the quinoline-based compound’s hydrophobicity.

- Demonstrated anticancer and antimicrobial activities in preclinical studies .

Comparative Data Table

Key Research Findings and Insights

Substituent Impact on Functionality: The ethenyl-phenyl group in CAS 316124-89-7 enhances fluorescence properties compared to the isobutyl group in CAS 316124-91-1, highlighting the role of π-conjugation in sensor design .

Crystallographic Stability :

- Sulfonamido and sulfinyl groups contribute to crystal lattice stability via hydrogen bonding and π-π interactions, as seen in benzofuran derivatives .

Biological Activity

Overview of Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate

Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate is a synthetic compound that belongs to a class of chemical entities known for their diverse biological activities. The compound's structure suggests potential interactions with various biological targets, which may lead to pharmacological effects.

Chemical Structure

The compound features:

- An ethyl acetate moiety, which is often involved in esterification reactions.

- A quinoline ring , known for its role in medicinal chemistry and its presence in various bioactive compounds.

- A sulfonamide group , which is significant in drug design due to its antibacterial properties.

Antimicrobial Properties

Sulfonamides are known for their antibacterial activity by inhibiting bacterial folic acid synthesis. Compounds with similar structures to Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate have shown promise against various bacterial strains. For instance, studies indicate that quinoline derivatives exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

Anticancer Activity

Research into quinoline derivatives has revealed potential anticancer properties. Compounds that incorporate quinoline rings often interact with DNA and inhibit cancer cell proliferation. Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate may exhibit similar effects, warranting further exploration through in vitro and in vivo studies.

Enzyme Inhibition

The structural characteristics of Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate suggest it could act as an enzyme inhibitor. Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma and certain types of edema.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related quinoline compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate may exhibit similar properties.

- Anticancer Activity : Research published in journals focusing on medicinal chemistry has reported that certain quinoline derivatives induce apoptosis in cancer cells through modulation of signaling pathways. This indicates a potential pathway for Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate's action.

- Enzyme Inhibition : Studies on sulfonamide-based drugs have shown their effectiveness as inhibitors of various enzymes involved in metabolic pathways. This could position Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate as a valuable compound for drug development targeting specific enzymes.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate?

- Methodological Answer :

- Spectroscopic Characterization : Use -NMR and -NMR to verify the presence of key functional groups (e.g., quinolyloxy, toluenesulfonamido). Compare chemical shifts with predicted values from computational tools like ChemDraw or ACD/Labs .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. This method resolves bond lengths, angles, and stereochemistry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (456.555 g/mol) and purity. Electrospray ionization (ESI) or MALDI-TOF are suitable techniques .

Q. What experimental protocols validate Ethyl 2-(2-Isobutyl-6-quinolyloxy-8-p-toluenesulfonamido)acetate as a zinc ion fluorescent probe?

- Methodological Answer :

- Fluorescence Titration : Perform titrations with Zn ions in buffered solutions (pH 7.4) and measure emission intensity changes (λ/λ) using a fluorimeter. Compare responses with competing ions (e.g., Ca, Mg) to assess selectivity .

- Cell Imaging : Use confocal microscopy to visualize intracellular zinc in live cells. Pre-treat cells with a zinc chelator (e.g., TPEN) as a negative control. Optimize loading concentrations (typically 1–10 µM) to minimize cytotoxicity .

Advanced Research Questions

Q. How can synthetic challenges in introducing the isobutyl and toluenesulfonamido groups be addressed?

- Methodological Answer :

- Alkylation Optimization : For the isobutyl group, use α,α'-dibromo derivatives (e.g., bis-alkylation of ethyl isocyanoacetate) under anhydrous conditions with KCO as a base. Monitor reaction progress via TLC .

- Sulfonamide Formation : React the quinoline intermediate with p-toluenesulfonyl chloride in dichloromethane (DCM) using DMAP as a catalyst. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What computational strategies predict the binding affinity of this compound to zinc-dependent proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and zinc-binding domains (e.g., matrix metalloproteinases). Focus on the quinolyloxy group’s chelation potential .

- QSAR Analysis : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate structural features (e.g., LogP = 5.64, PSA = 102.97 Ų) with activity data. Validate models with leave-one-out cross-validation .

Q. How can researchers resolve discrepancies in fluorescence intensity data across different biological models?

- Methodological Answer :

- Controlled Buffering : Ensure consistent intracellular pH and ion concentrations using HEPES buffer. Account for membrane permeability differences by comparing results in cell-free vs. live-cell assays .

- Data Normalization : Normalize fluorescence signals to protein content (Bradford assay) or cell count. Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze variance between replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.